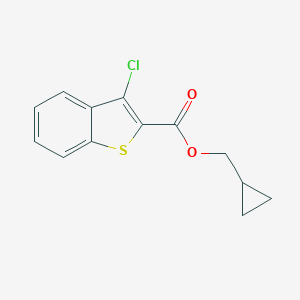SULFANYL]PROPYL})AMINE](/img/structure/B501286.png)
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group substituted with two methoxy groups, a tetrazole ring, and a thioether linkage, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, starting with the preparation of the benzyl and tetrazole intermediates. The benzyl intermediate can be synthesized by reacting 2,3-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The tetrazole ring can be formed by cyclization of a suitable nitrile with sodium azide in the presence of a catalyst.
The final step involves the coupling of the benzyl intermediate with the tetrazole intermediate through a thioether linkage. This can be achieved by reacting the benzyl intermediate with a thiol derivative of the tetrazole under basic conditions, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chromatography for purification. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the benzyl ring can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of [(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the tetrazole ring suggests potential interactions with metal ions, which could play a role in its biological activity.
Comparación Con Compuestos Similares
[(2,3-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can be compared with other similar compounds, such as:
N-(2,3-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-2-amine: Similar structure but with a different substitution pattern on the propanamine chain.
N-(2,3-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]butan-1-amine: Similar structure but with an extended carbon chain.
N-(2,3-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C19H23N5O2S |
|---|---|
Peso molecular |
385.5g/mol |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H23N5O2S/c1-25-17-11-6-8-15(18(17)26-2)14-20-12-7-13-27-19-21-22-23-24(19)16-9-4-3-5-10-16/h3-6,8-11,20H,7,12-14H2,1-2H3 |
Clave InChI |
GHNPKQFXRKIDGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1OC)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B501203.png)
![N-{4-[(propylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B501205.png)
![4-methyl-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501206.png)
![4-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501211.png)
![2-methoxy-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501213.png)
![N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B501214.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B501215.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B501216.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B501217.png)



![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)
![2,2-dimethyl-N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B501226.png)
